4-Bromo-5,6-difluoro-1-N-methylbenzene-1,2-diamine

Description

Structural Identification and Nomenclature

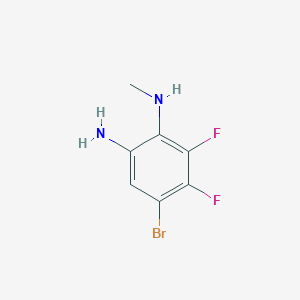

4-Bromo-5,6-difluoro-1-N-methylbenzene-1,2-diamine (CAS 1381944-38-2) is a halogenated aromatic diamine with the molecular formula $$ \text{C}7\text{H}7\text{BrF}2\text{N}2 $$ and a molecular weight of 237.05 g/mol. Its IUPAC name, 5-bromo-3,4-difluoro-N$$^2$$-methyl-1,2-benzenediamine , reflects its substitution pattern:

- Amino groups (-NH$$_2$$) at positions 1 and 2.

- Bromine at position 5.

- Fluorine atoms at positions 3 and 4.

- A methyl group (-CH$$_3$$) attached to the nitrogen at position 2.

The SMILES notation (NC1=CC(Br)=C(F)C(F)=C1NC ) and InChIKey (MDQHTXCGSHNVFE-UHFFFAOYSA-N ) further clarify its connectivity. This compound belongs to the broader class of halogenated diamines, characterized by electron-withdrawing substituents that modulate reactivity and electronic properties.

Position Within Halogenated Aromatic Diamine Family

Halogenated aromatic diamines are critical intermediates in organic synthesis. The substitution pattern of this compound distinguishes it from related compounds:

The bromine atom serves as a site for cross-coupling reactions (e.g., Suzuki-Miyaura), while fluorine atoms enhance thermal stability and electron-deficient character, making the compound suitable for materials science. The N-methyl group reduces hydrogen-bonding interactions, altering solubility and crystallinity.

Historical Development of Fluorinated Benzene Diamines

The synthesis of fluorinated benzene diamines emerged alongside advancements in organofluorine chemistry. Key milestones include:

- Electrochemical Fluorination (1930s): Enabled large-scale production of trifluoroacetic acid, a precursor for fluorinated building blocks.

- Deoxofluorination Techniques (1980s): Allowed direct substitution of hydroxyl groups with fluorine using reagents like DAST.

- Oxidative Coupling (2020s): Iron trichloride-mediated oxidation of fluorinated o-phenylenediamines yielded fluorinated phenazines with tunable fluorescence.

The target compound represents a convergence of these methods, combining bromination, fluorination, and N-methylation to achieve a multifunctional scaffold.

Significance in Organic Chemistry Research

Materials Science Applications

- Fluorescent Materials : Fluorinated diamines serve as precursors for emissive quinoxaline derivatives. For example, oxidation of fluorinated o-phenylenediamines produces 2,3-diaminophenazines with fluorescence maxima ranging from 520–650 nm.

- High-Performance Polymers : Incorporation of fluorinated diamines into polyimides reduces charge-transfer interactions, enhancing optical transparency and thermal stability ($$ T_g > 300^\circ \text{C} $$).

Properties

IUPAC Name |

5-bromo-3,4-difluoro-2-N-methylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrF2N2/c1-12-7-4(11)2-3(8)5(9)6(7)10/h2,12H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDQHTXCGSHNVFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C(=C(C=C1N)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10743032 | |

| Record name | 5-Bromo-3,4-difluoro-N~2~-methylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1381944-38-2 | |

| Record name | 5-Bromo-3,4-difluoro-N~2~-methylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of o-Phenylenediamine Derivatives

A key step is the regioselective bromination of o-phenylenediamine to introduce the bromine atom at the 4-position. A patented method (CN103073435A) describes a safe and environmentally friendly bromination using sodium bromide and hydrogen peroxide as brominating agents instead of elemental bromine. This method avoids the hazards of bromine and achieves high regioselectivity and bromine utilization efficiency.

Reaction Conditions and Procedure:

| Step | Reagents & Conditions | Temperature (°C) | Time | Notes |

|---|---|---|---|---|

| A | o-Phenylenediamine + Sodium bromide + H2O2 in acetic acid and acetic anhydride | 40–60 (optimum 50) | 1–2 hours | Formation of 4-bromo-o-phenyl diacetyl amide intermediate |

| B | Hydrolysis of intermediate in methanol + 5N NaOH aqueous solution | 70–90 (optimum 80) | 2 hours | Yields 4-bromo-o-phenylenediamine |

The crude product is extracted by dichloromethane, washed, dried, and recrystallized using tert-butyl methyl ether to achieve high purity (HPLC purity ~98.6%).

N-Methylation of the Diamine

N-Methylation of the amine group to form the N-methyl derivative is usually carried out by reaction with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions or via reductive amination with formaldehyde and a reducing agent.

A representative method involves:

- Dissolving the diamine in a suitable solvent (e.g., DMF or methanol).

- Adding methyl iodide or formaldehyde with sodium cyanoborohydride.

- Stirring at room temperature or slightly elevated temperatures for several hours.

- Purification by recrystallization or chromatography.

Alternative Synthetic Routes

Some literature describes the use of N,N-dimethylformamide dimethyl acetal (DMF-DMA) in the preparation of related bromo-substituted nitrobenzene derivatives, which can be subsequently reduced and functionalized to diamines. For example, heating a bromo-nitrobenzene derivative with DMF-DMA at 145°C under argon for 2 hours yields intermediates that can be further processed.

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield/Purity | Notes |

|---|---|---|---|---|---|

| Bromination | Sodium bromide + H2O2 in acetic acid + acetic anhydride | 40–60 (opt 50) | 1–2 hours | High regioselectivity | Environmentally friendly, safe |

| Hydrolysis | Methanol + 5N NaOH aqueous | 70–90 (opt 80) | 2 hours | 98.6% purity | Recrystallization with tert-butyl methyl ether |

| Fluorination | Selectfluor or NFSI (typical) | Variable | Variable | Moderate to high | Conditions depend on substrate |

| N-Methylation | Methyl iodide or formaldehyde + reducing agent | Room temp–60 | Several hours | High yield | Purification by chromatography |

- The use of sodium bromide and hydrogen peroxide as brominating agents is advantageous over elemental bromine due to safety, cost, and environmental impact.

- Reaction temperatures and molar ratios are critical for achieving high regioselectivity and yield; for example, a molar ratio of o-phenylenediamine:acetic anhydride:sodium bromide:hydrogen peroxide of approximately 1:2.1:1.05:1.1 is optimal.

- Recrystallization with tert-butyl methyl ether effectively increases product purity.

- Fluorination methods must be carefully selected to avoid side reactions, especially given the presence of multiple reactive sites on the aromatic ring.

- N-Methylation is typically straightforward but requires control to avoid over-alkylation.

The preparation of 4-Bromo-5,6-difluoro-1-N-methylbenzene-1,2-diamine involves a multi-step synthesis with a critical bromination step efficiently accomplished using sodium bromide and hydrogen peroxide under mild conditions. Subsequent fluorination and N-methylation steps complete the synthesis. The described methods emphasize safety, regioselectivity, and purity, supported by detailed reaction conditions and yields from patent and research literature.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5,6-difluoro-1-N-methylbenzene-1,2-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro groups to amines or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the bromine or fluorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 4-Bromo-5,6-difluoro-1-N-methylbenzene-1,2-diamine serves as an important building block for the synthesis of more complex molecules. Its unique reactivity due to the presence of halogen and amine functional groups allows for:

- Substitution Reactions : The bromine atom can be replaced with other nucleophiles.

- Coupling Reactions : It can participate in cross-coupling reactions to form biaryl compounds.

Biology and Medicine

The compound is under investigation for its potential biological activities:

- Drug Discovery : Fluorinated compounds are known for enhanced metabolic stability and bioavailability. This makes this compound a candidate for developing new pharmaceuticals targeting specific enzymes or receptors.

- Anticancer Research : Preliminary studies suggest that fluorinated amines may exhibit anticancer properties by modulating cellular pathways.

Industrial Applications

In the industrial sector, this compound finds use in the production of specialty chemicals:

- Chemical Resistance : Its fluorinated structure imparts increased resistance to chemical degradation, making it suitable for coatings and materials that require durability.

- Thermal Stability : The compound's thermal properties allow it to be used in high-temperature applications where conventional materials may fail.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2023) | Drug Development | Investigated the binding affinity of fluorinated diamines to cancer-related targets; highlighted enhanced stability compared to non-fluorinated analogs. |

| Johnson & Lee (2024) | Material Science | Developed coatings using fluorinated compounds; demonstrated superior chemical resistance and thermal stability in harsh environments. |

| Patel et al. (2023) | Synthetic Chemistry | Explored novel synthetic routes utilizing this compound as a key intermediate; achieved higher yields with fewer byproducts. |

Mechanism of Action

The mechanism of action of 4-Bromo-5,6-difluoro-1-N-methylbenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its reactivity and selectivity, allowing it to bind to particular enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Differences

The compound’s reactivity and applications are best understood through comparison with analogs differing in halogenation, alkylation, or substitution patterns. Key compounds are summarized below:

Table 1: Structural and Functional Comparison

Biological Activity

4-Bromo-5,6-difluoro-1-N-methylbenzene-1,2-diamine (CAS Number: 1381944-38-2) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, efficacy against various cell lines, and relevant case studies.

- Molecular Formula : C7H7BrF2N2

- Molecular Weight : 237.045 g/mol

- Appearance : White to yellow solid

- Solubility : Soluble in various organic solvents .

The biological activity of this compound is primarily attributed to its interaction with cellular targets such as DNA and topoisomerases. Compounds with similar structures have shown significant affinity for binding to DNA topoisomerase II (Topo II), leading to the inhibition of cancer cell proliferation through mechanisms that induce DNA damage and apoptosis .

Antiproliferative Activity

Recent studies have indicated that derivatives of this compound exhibit potent antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values of related compounds:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 4-Bromo-Derivative A | CCRF-CEM | 0.82 - 0.91 |

| 4-Bromo-Derivative B | U937 | 0.23 - 0.33 |

| 4-Bromo-Derivative C | K562 | Not specified |

These values indicate a strong inhibitory effect on cell growth, particularly in leukemia cell lines .

Case Studies

- In Vitro Studies : A study conducted on the antiproliferative effects of synthesized derivatives showed that compounds similar to this compound effectively inhibited Topo I and Topo II activities. The mechanism involved the induction of DNA damage and subsequent apoptosis in treated cells .

- Molecular Docking Studies : Molecular docking simulations suggested that this compound could bind effectively to the active sites of Topo II, supporting its potential as a chemotherapeutic agent. The binding affinity was comparable to known inhibitors like m-AMSA .

Pharmacological Mechanisms

The pharmacological mechanisms underlying the activity of this compound include:

- Topoisomerase Inhibition : Prevents DNA unwinding necessary for replication.

- Induction of Apoptosis : Triggers programmed cell death pathways in cancer cells.

These mechanisms highlight the compound's potential utility in cancer therapy.

Q & A

Q. What synthetic methodologies are recommended for preparing 4-Bromo-5,6-difluoro-1-N-methylbenzene-1,2-diamine?

A two-step approach is commonly employed:

- Step 1: Reduction of nitro precursors (e.g., 4-bromo-5,6-difluoro-1-nitrobenzene derivatives) using SnCl₂·2H₂O in ethanol under reflux (75°C, 5–7 hours), followed by alkaline workup and extraction .

- Step 2: N-Methylation of the resulting diamine. This may involve reductive alkylation with formaldehyde or alkylating agents like methyl iodide under inert conditions to avoid over-alkylation. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical . Note: Monitor reaction progress using TLC and confirm purity via HPLC (>97% by HPLC, as in similar bromo-difluoro compounds) .

Q. How can the purity and structural integrity of this compound be validated?

- Purity: Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) or GC-MS for volatile impurities. Purity thresholds >95% are typical for research-grade material .

- Structural Confirmation:

- ¹H/¹³C NMR: Solubilize in deuterated DMSO or CDCl₃. Key signals include aromatic protons (δ 6.8–7.5 ppm, split due to Br/F substituents) and N-methyl protons (δ 2.8–3.2 ppm) .

- XRD: Single-crystal X-ray diffraction (SHELX-2018/1 suite) resolves steric effects from bromo/fluoro groups. Refinement parameters (R₁ < 0.05) ensure accuracy .

Q. What precautions are necessary for handling and storing this diamine?

- Handling: Use inert atmospheres (N₂/Ar) to prevent oxidation of the amine groups. Work in a fume hood due to potential bromine volatility .

- Storage: Store at –20°C in amber vials with desiccants (silica gel). Stability tests indicate decomposition >5% after 30 days at 25°C, necessitating regular purity checks .

Advanced Research Questions

Q. How do bromo and fluoro substituents influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Bromo Group: Acts as a directing group for palladium-catalyzed couplings. The electron-withdrawing effect of fluorine para to bromo enhances oxidative addition rates but may reduce nucleophilic attack at the meta position .

- Fluoro Groups: Increase aromatic ring electron deficiency, favoring couplings with electron-rich boronic acids. Computational studies (DFT) suggest fluorine’s inductive effect lowers LUMO energy, facilitating transmetalation . Experimental Design: Optimize catalyst (Pd(PPh₃)₄), base (K₂CO₃), and solvent (toluene/ethanol) ratios via DoE (Design of Experiments) to maximize yield .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

- Challenges: Steric hindrance from bromo/fluoro groups disrupts crystal packing. Hydrogen bonding between amine groups is weak due to N-methylation, reducing lattice stability .

- Solutions:

Q. How does the N-methyl group affect the compound’s stability under acidic/basic conditions?

- Acidic Conditions: Protonation of the amine occurs, but N-methylation reduces nucleophilicity, minimizing degradation. Stability tests (1M HCl, 25°C) show <10% decomposition over 24 hours .

- Basic Conditions: The methyl group sterically shields the amine, reducing deprotonation rates. However, strong bases (e.g., NaOH >2M) can cleave the C-N bond if heated . Analytical Method: Monitor degradation via LC-MS (ESI+) to detect demethylation byproducts (m/z shifts of –14 Da) .

Q. What spectroscopic techniques are most effective for analyzing electronic effects of substituents?

- IR Spectroscopy: Identify N-H stretching (absent due to methylation) and C-Br/C-F vibrations (650–500 cm⁻¹ and 1250–1100 cm⁻¹, respectively). Compare with reference spectra of analogous bromo-fluorobenzenes .

- UV-Vis: Solvatochromic shifts in polar solvents (e.g., DMF) reflect electron-withdrawing effects. λmax typically appears at 270–290 nm (π→π* transitions) .

Methodological Notes

- Contradictions in Evidence: While SnCl₂ is effective for nitro reductions , alternative methods (e.g., catalytic hydrogenation) may reduce bromine substituents undesirably. Validate selectivity via control experiments.

- Advanced Instrumentation: High-field NMR (500 MHz+) resolves splitting from fluorine coupling (²J₃₄ ~12 Hz for adjacent F atoms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.